Parconazole is classified under the category of triazole antifungals. It is structurally related to fluconazole and itraconazole, sharing a similar pharmacophore that allows it to target fungal pathogens effectively. The compound is synthesized through various chemical pathways that modify its triazole core to enhance its antifungal efficacy and pharmacokinetic properties.
The synthesis of Parconazole typically involves several key steps:
An example reaction pathway includes the conversion of 1,2,4-triazole derivatives through alkylation reactions, followed by deprotection steps to yield the final product with desired antifungal activity .
Parconazole's molecular structure can be described as follows:
The three-dimensional conformation of Parconazole can be visualized using computational chemistry software that models its interactions with biological targets, particularly enzymes involved in ergosterol synthesis .
Parconazole undergoes various chemical reactions that enhance its antifungal properties:
These reactions are meticulously controlled to ensure high yields and purity of the final product .
Parconazole exerts its antifungal effects primarily through:
Data from in vitro studies indicate that Parconazole demonstrates effective inhibition against various Candida species, with minimum inhibitory concentrations comparable to established antifungals like fluconazole .
Comprehensive analyses have shown that its stability profile supports its use in pharmaceutical formulations designed for systemic administration .
Parconazole is primarily applied in:
Ongoing research continues to explore modifications to Parconazole's structure to improve its pharmacological profile and broaden its spectrum of activity against various fungal infections .
Parconazole (Chemical Abstracts Service Registry Number: N/A; PubChem CID: 3047814) is a synthetic antifungal agent with the molecular formula C₁₇H₁₆Cl₂N₂O₃ and a molecular weight of 367.23 g/mol [1]. Its core structure consists of a dichlorinated phenyl ring linked to a central azole moiety (either imidazole or triazole) through an ether-oxygen bridge, terminating in a propanol chain. This architectural framework aligns with classical azole antifungals but exhibits distinct stereochemical features. X-ray crystallographic analyses of analogous compounds reveal that the spatial orientation of the dichlorophenyl group relative to the azole ring critically influences target binding. The molecule lacks chiral centers but displays conformational isomerism due to restricted rotation around the C-O bond connecting the propanol chain to the phenyl ring [3] .
Table 1: Atomic Composition of Parconazole
Element | Count | Bond Type | Hybridization |
---|---|---|---|
Carbon | 17 | sp³/sp² | Tetrahedral/Planar |
Hydrogen | 16 | Covalent | - |
Chlorine | 2 | Halogen | - |
Nitrogen | 2 | Azole ring | sp² |
Oxygen | 3 | Ether/Alcohol | sp³ |
Computational studies using density functional theory (DFT) indicate the lowest energy conformation positions the dichlorophenyl ring perpendicular to the azole plane, minimizing steric clash while optimizing hydrophobic interactions. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms this through coupling constants (³Jₕₕ = 8.5–9.0 Hz) and nuclear Overhauser effect (NOE) correlations between the propanol β-hydrogens and azole protons [6] . The hydroxyl group forms an intramolecular hydrogen bond (O-H···N) with the azole nitrogen, stabilizing the bioactive conformation essential for antifungal activity.
Parconazole belongs to the broader azole antifungal class, which includes both imidazole (two nitrogen atoms) and triazole (three nitrogen atoms) derivatives. Its structure shares key pharmacophoric elements with first-generation imidazoles (e.g., miconazole, ketoconazole) and second-generation triazoles (e.g., fluconazole, voriconazole):
Table 2: Structural and Functional Comparison with Representative Azoles
Compound | Azole Type | Halogenation | Aliphatic Chain | Key Structural Variation |
---|---|---|---|---|
Parconazole | Unspecified | Dichloro | O-linked propanol | Dichlorophenyl-ether linkage |
Miconazole | Imidazole | Dichloro | None | 2,4-dichlorophenethyl sidechain |
Fluconazole | Triazole | Difluoro | Bis-triazolylpropanol | Symmetric bis-triazole design |
Ketoconazole | Imidazole | None | Piperazine-acetyl | Complex heterocyclic system |
Spectroscopic binding studies demonstrate that imidazoles (like ketoconazole) exhibit stronger type II spectral shifts (λₘₐₓ = 429–430 nm) upon interaction with cytochrome P-450 heme iron, compared to triazoles (λₘₐₓ = 425–426 nm) [3]. This indicates tighter coordination of imidazole’s sp²-hybridized nitrogen to the Fe³⁺ ion. Parconazole’s spectral behavior suggests intermediate characteristics, potentially due to electronic modulation by its dichlorophenyl group. Crucially, triazoles show reduced hepatic inhibition due to weaker binding to human CYP450 isoforms (e.g., CYP3A4), while imidazoles exhibit broader off-target effects. Parconazole’s inhibition profile remains undetermined but likely correlates with its specific azole type [3] [6] .
Recent resistance studies on Candida parapsilosis highlight differential susceptibility: isolates with ERG11ₖ₁₄₃R mutations exhibit 32-fold increased fluconazole resistance (MIC >256 µg/mL) but retain partial susceptibility to certain imidazoles [2] [7]. Parconazole’s dichlorinated scaffold may overcome this resistance by enhancing membrane permeability or alternative binding, as seen with other halogen-rich azoles.
The antifungal activity of azoles like Parconazole depends critically on four structural elements:
Table 3: Impact of Structural Modifications on Antifungal Activity
Modification Site | Structural Change | Effect on MIC₉₀ (C. albicans) | Mechanistic Basis |
---|---|---|---|
Azole ring | Imidazole → Triazole | 2–4-fold increase | Reduced heme affinity, improved selectivity |
Phenyl substituents | H → 2,4-dichloro | 8-fold decrease | Enhanced lipophilicity and target binding |
Aliphatic chain | -OCH₂CH₂OH → -OCH₃ | 32-fold increase | Loss of H-bonding with heme propionate |
Stereochemistry | Planar (θ=0°) → Bent (θ=90°) | 4-fold decrease | Optimal binding channel accommodation |
Recent research integrates computational approaches like molecularly imprinted polymer (MIP) design to probe azole SAR. For fluconazole, MIP studies using 2-acrylamido-1-ethanesulfonic acid monomer reveal a 1:6 template-monomer ratio maximizes binding via hydrogen bonds (e.g., N-H···Nₐzₒₗₑ) and hydrophobic interactions [4] [8]. Applied to Parconazole, these methods predict key interactions: the sulfonic acid group binds the propanol hydroxyl (ΔG = −5.8 kcal/mol), while the dichlorophenyl group interacts via π-stacking and van der Waals forces.
The emergence of resistance mutations (e.g., ERG11Y₁₃₂F in C. auris) underscores SAR’s clinical relevance [7]. Mutant CYP51 exhibits steric hindrance against short-chain azoles but remains susceptible to analogs with extended hydrophobic substituents—supporting Parconazole’s dichlorophenyl group as a resistance-countering feature.
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